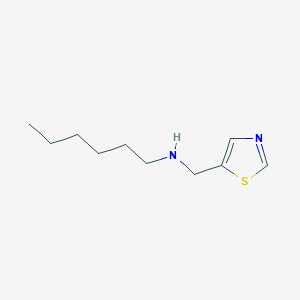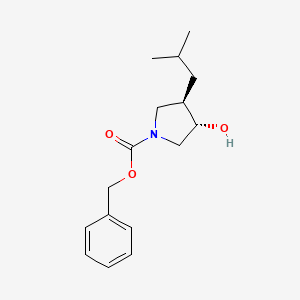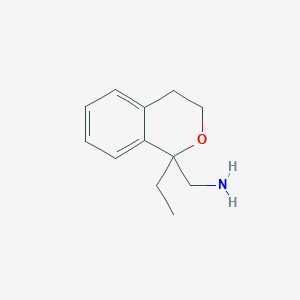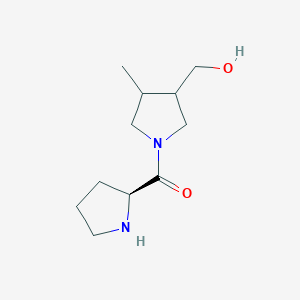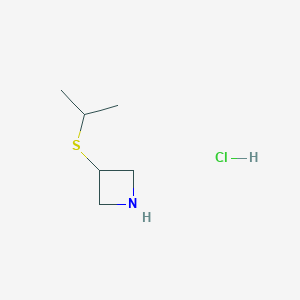
1-((Butyl(ethyl)amino)methyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Butyl(ethyl)amino)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and an amino group. This compound is of interest due to its unique structure, which combines the rigidity of the cyclobutane ring with the flexibility of the butyl and ethyl substituents on the amino group. The presence of the hydroxyl group also imparts certain chemical properties that make it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Butyl(ethyl)amino)methyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react to form the four-membered ring.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-((Butyl(ethyl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated reagents like bromoethane or chloroethane can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclobutanone or cyclobutanal.
Reduction: Formation of cyclobutane.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
1-((Butyl(ethyl)amino)methyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Butyl(ethyl)amino)methyl)cyclobutan-1-ol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-Ethylcyclobutanol: Similar structure but lacks the amino group.
Cyclobutanol: Simplest form with only the hydroxyl group.
1-((Butyl(methyl)amino)methyl)cyclobutan-1-ol: Similar but with a methyl group instead of an ethyl group.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[[butyl(ethyl)amino]methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-5-9-12(4-2)10-11(13)7-6-8-11/h13H,3-10H2,1-2H3 |
InChI Key |
AMKMKJCOYSIWEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)CC1(CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13335198.png)

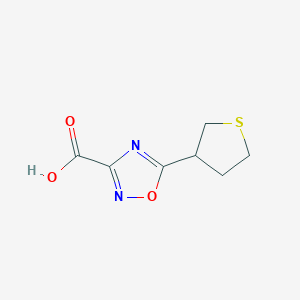
![6-(2-Hydroxy-2-methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13335207.png)
![Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate](/img/structure/B13335212.png)
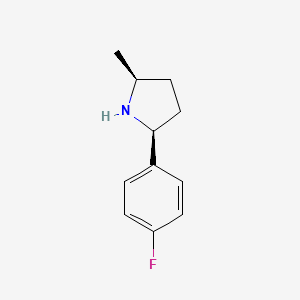

![7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13335226.png)
